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one

Executive Summary
This technical guide provides a comprehensive analysis of the chemical properties, synthesis,

reactivity, and spectroscopic characterization of 5-methoxy-1,3,4-thiadiazol-2(3H)-one (CAS

No. 17605-27-5). As a key heterocyclic scaffold, the 1,3,4-thiadiazole ring is a cornerstone in

the development of a wide array of pharmacologically and agriculturally significant molecules.

[1][2][3] This document delves into the specific attributes of the 5-methoxy substituted

derivative, offering field-proven insights and detailed protocols for researchers, medicinal

chemists, and professionals in drug development. We will explore its molecular architecture,

predictable reactivity, and the analytical methodologies required for its unequivocal

identification, grounding all claims in authoritative literature.

Introduction: The Significance of the 1,3,4-
Thiadiazole Core
The 1,3,4-thiadiazole nucleus is a five-membered aromatic heterocycle renowned for its

stability and versatile biological activity.[4] Its derivatives are integral to numerous commercial

drugs and agrochemicals, exhibiting a broad spectrum of activities including antimicrobial,

anticancer, anti-inflammatory, and anticonvulsant properties.[2][4][5] The compound 5-
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methoxy-1,3,4-thiadiazol-2(3H)-one is a specific derivative that serves as a valuable

intermediate in organic synthesis.[6] Notably, it is a precursor in the synthesis of herbicides

such as fluthiacet-ethyl, highlighting its industrial relevance.[7] Understanding its core chemical

properties is therefore paramount for leveraging its synthetic potential and exploring new

applications.

Molecular Structure and Physicochemical
Properties
Chemical Identity and Tautomerism
5-methoxy-1,3,4-thiadiazol-2(3H)-one is a substituted thiadiazole that exists in a tautomeric

equilibrium between the ketone form (amide) and the enol form (hydroxy). The "(3H)"

designation in the IUPAC name specifies that the proton is located on a ring nitrogen, favoring

the ketone tautomer in the solid state, a fact confirmed by crystallographic data.[7][8]

The potential tautomeric forms are illustrated below:

Caption: Tautomeric equilibrium of the title compound.

Crystallographic and Structural Analysis
Single-crystal X-ray diffraction studies provide the most definitive structural information.

Analysis of 5-methoxy-1,3,4-thiadiazol-2(3H)-one reveals a nearly planar ring structure.[7][8]

In the solid state, the molecules are interconnected through N—H⋯O hydrogen bonds, forming

stacked layers.[7][8] This intermolecular hydrogen bonding significantly influences the

compound's physical properties, such as its melting point and solubility.

Physicochemical Data Summary
The core physicochemical properties are essential for designing experimental conditions,

including reaction solvent selection and purification strategies.
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Property Value Source

CAS Number 17605-27-5 [9]

Molecular Formula C₃H₄N₂O₂S [10]

Molecular Weight 132.14 g/mol

Appearance Solid (predicted) -

Crystal System Hexagonal [7][8]

GHS Hazard Codes
H301 (Toxic if swallowed),

H411 (Toxic to aquatic life)
[10]

Synthesis and Purification
The synthesis of 1,3,4-thiadiazole derivatives typically involves the cyclization of

thiosemicarbazide precursors.[11][12] A reliable pathway for 5-methoxy-1,3,4-thiadiazol-
2(3H)-one can be logically designed from commercially available starting materials.

Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process involving the formation of a

thiosemicarbazide intermediate followed by an acid-catalyzed cyclodehydration.
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Caption: Proposed synthetic route for the target molecule.

Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for 1,3,4-thiadiazole

synthesis.[11][12]

Step 1: Synthesis of 1-(Methoxycarbonyl)thiosemicarbazide

Reagents & Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer,

dropping funnel, and nitrogen inlet, dissolve methyl carbazate (1.0 eq) in a suitable solvent

like dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

Reaction: Add thiophosgene (1.0 eq) dropwise to the cooled solution over 30 minutes,

maintaining the temperature below 5 °C. The causality here is to control the exothermic

reaction and prevent side product formation.
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Intermediate Formation: Allow the reaction to stir at 0 °C for 1 hour, then warm to room

temperature and stir for an additional 2 hours. This forms a methoxycarbonyl isothiocyanate

intermediate.

Thiosemicarbazide Formation: Cool the mixture again to 0 °C and add hydrazine hydrate

(1.1 eq) dropwise.

Workup: After stirring for 3 hours at room temperature, the resulting precipitate is collected

by filtration, washed with cold DCM, and dried under vacuum to yield the thiosemicarbazide

precursor.

Step 2: Cyclization to 5-methoxy-1,3,4-thiadiazol-2(3H)-one

Reagents & Setup: Carefully add the dried thiosemicarbazide precursor (1.0 eq) in small

portions to pre-cooled (0 °C) concentrated sulfuric acid (5-10 volumes). The use of a strong

dehydrating acid is critical for efficient intramolecular cyclization.[11]

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC).

Workup: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The

precipitated solid is the crude product.

Purification: Collect the solid by filtration, wash thoroughly with cold water until the filtrate is

neutral, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain

the purified product.

Characterization and Purification Workflow
A systematic workflow is essential to ensure the identity and purity of the final compound.
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Caption: Standard workflow for purification and characterization.

Chemical Reactivity and Mechanistic Insights
Electronic Landscape of the Ring
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The 1,3,4-thiadiazole ring is an electron-deficient aromatic system.[13] This deficiency is due to

the inductive effect of the electronegative sulfur atom and the two pyridine-like nitrogen atoms,

which withdraw electron density from the carbon atoms at the C2 and C5 positions.[13]

Consequently, these carbon positions are electrophilic and susceptible to nucleophilic attack,

especially if a good leaving group is present.[1][13]

Reactivity Map
The inherent electronic properties dictate the molecule's reactivity. The nitrogen atoms,

possessing lone pairs of electrons, are the primary sites for electrophilic attack (e.g., alkylation

or acylation), while the C2 and C5 carbons are targets for nucleophiles.[13]

Caption: Key sites for nucleophilic and electrophilic attack.

Influence of Substituents
5-Methoxy Group (-OCH₃): This is an electron-donating group through resonance, which can

partially mitigate the electron deficiency of the ring system. It influences the reactivity of the

adjacent C5 carbon.

2-Oxo Group (C=O): In its keto form, the carbonyl group is electron-withdrawing, further

increasing the electrophilicity of the C2 carbon. The adjacent N-H proton is acidic and can be

deprotonated by a base, facilitating N-alkylation or other reactions at the nitrogen.

Spectroscopic Characterization
Unequivocal structural confirmation relies on a combination of modern spectroscopic

techniques.[14] While a dedicated spectrum for the title compound is not widely published, we

can predict its features based on extensive data from closely related 1,3,4-thiadiazole

derivatives.[11][15][16][17]

Predicted Spectroscopic Data
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Technique
Predicted Chemical Shifts /
Frequencies

Rationale & Comparative
Insights

¹H NMR

δ ~3.9-4.1 ppm (s, 3H, -

OCH₃)δ ~10-12 ppm (br s, 1H,

-NH)

The methoxy protons are

expected in this region based

on similar structures.[15][18]

[19] The N-H proton of the

amide is typically deshielded

and appears as a broad

singlet, which may exchange

with D₂O.[11][15]

¹³C NMR

δ ~170-180 ppm (C5)δ ~160-

168 ppm (C2, C=O)δ ~55-60

ppm (-OCH₃)

The carbon atoms of the

thiadiazole ring are

characteristically downfield due

to the influence of the

heteroatoms.[16] The methoxy

carbon signal is highly

conserved across various

molecules.[11][16]

IR (KBr)

~3200-3300 cm⁻¹ (N-H

stretch)~2950 cm⁻¹ (C-H

stretch, sp³)~1680-1710 cm⁻¹

(C=O stretch, amide)~1600

cm⁻¹ (C=N stretch)~1250 cm⁻¹

(C-O stretch)

These frequencies correspond

to the key functional groups.

The strong C=O band is a

definitive feature of the keto

tautomer.[15][17]

Mass Spec (EI)
m/z 132 (M⁺)Key fragments:

[M-CH₃]⁺, [M-OCH₃]⁺, [M-CO]⁺

The molecular ion peak

corresponding to the molecular

weight (132.14) is expected.

Fragmentation would likely

involve the loss of the methyl

or methoxy radical, and other

characteristic cleavages of the

heterocyclic ring.

Applications in Research and Development
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Core Utility as a Synthetic Intermediate
The primary documented application of 5-methoxy-1,3,4-thiadiazol-2(3H)-one is its role as a

building block in multi-step syntheses.[6] Its bifunctional nature (electrophilic carbons,

nucleophilic nitrogen) allows for sequential and regioselective introduction of various

substituents, making it a versatile platform for generating molecular diversity.

Potential Biological and Pharmacological Relevance
While this specific molecule is not commercialized as an active agent, the 1,3,4-thiadiazole

scaffold is a "privileged structure" in medicinal chemistry. Derivatives have shown potent

activity in numerous areas:

Anticancer: Many thiadiazole derivatives exhibit cytotoxic activity against various cancer cell

lines, including breast cancer.[5][11][15]

Antimicrobial: The scaffold is present in compounds with significant antibacterial and

antifungal properties.[6][20]

Enzyme Inhibition: Certain derivatives are known to be potent inhibitors of enzymes like

carbonic anhydrase and Abl tyrosine kinase.[4][21]

The methoxy and oxo substituents on the title compound provide handles for further chemical

modification to explore these potential activities, forming a basis for structure-activity

relationship (SAR) studies.[21]

Conclusion
5-methoxy-1,3,4-thiadiazol-2(3H)-one is a structurally well-defined heterocyclic compound

with a rich and predictable chemical reactivity profile. Its electron-deficient core, modulated by

its methoxy and oxo substituents, makes it a valuable and versatile intermediate for organic

synthesis. The detailed synthetic and analytical protocols provided in this guide offer a robust

framework for its preparation and characterization. For scientists in drug discovery and

agrochemical development, this molecule represents a promising starting point for the design

of novel, biologically active agents built upon the proven 1,3,4-thiadiazole scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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